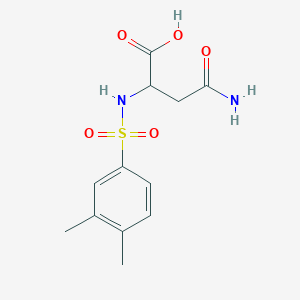
3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid
描述
3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C({12})H({16})N({2})O({5})S and a molecular weight of 300.33 g/mol . This compound is characterized by the presence of a carbamoyl group, a sulfonamide group, and a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the Carbamoyl Group: The sulfonamide intermediate is then reacted with a carbamoylating agent, such as isocyanate, under controlled conditions to introduce the carbamoyl group.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds and interact with enzyme active sites, potentially inhibiting their activity. The carbamoyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
3-Carbamoyl-2-(benzenesulfonamido)propanoic acid: Lacks the methyl groups on the benzene ring, which may affect its reactivity and biological activity.
3-Carbamoyl-2-(4-methylbenzenesulfonamido)propanoic acid: Contains a single methyl group, leading to different steric and electronic properties.
3-Carbamoyl-2-(3,5-dimethylbenzenesulfonamido)propanoic acid: Has methyl groups in different positions, which can influence its chemical behavior and interactions.
Uniqueness
3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid is unique due to the specific positioning of the methyl groups on the benzene ring, which can significantly impact its chemical reactivity and biological interactions. This unique structure allows for specific applications and interactions that may not be possible with other similar compounds.
属性
IUPAC Name |
4-amino-2-[(3,4-dimethylphenyl)sulfonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-7-3-4-9(5-8(7)2)20(18,19)14-10(12(16)17)6-11(13)15/h3-5,10,14H,6H2,1-2H3,(H2,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUGTHZFNYYWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


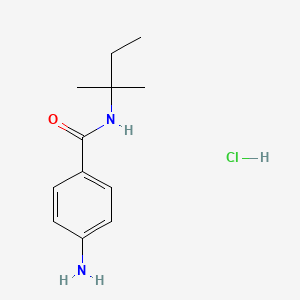
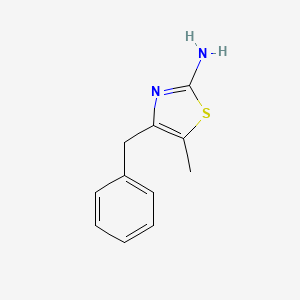
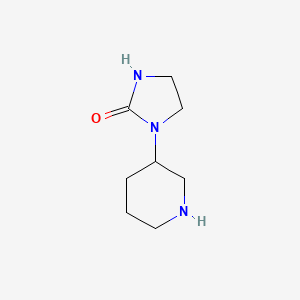
![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)
![4-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1521211.png)
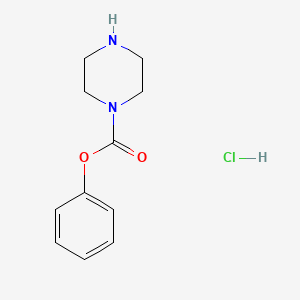
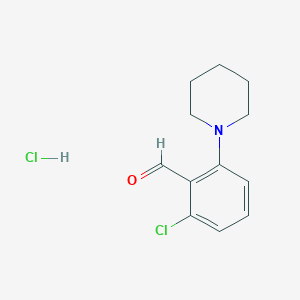
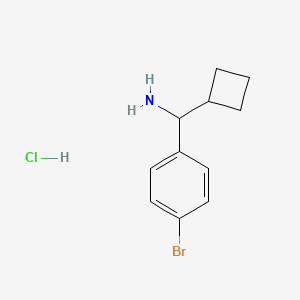
![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)
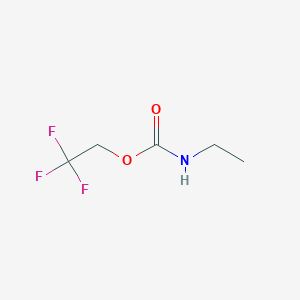
![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)
![{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1521223.png)

